molecular formula C19H24N2O2S B2933447 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831194-64-0

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2933447
CAS No.: 831194-64-0
M. Wt: 344.47
InChI Key: BWGZKMHFPHSBBQ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxyphenyl and methoxypropyl groups.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-22-12-6-11-21-17-10-4-3-9-16(17)19(24)20-18(21)14-7-5-8-15(13-14)23-2/h5,7-8,13H,3-4,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGZKMHFPHSBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-one
  • 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-sulfone

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where thione functionality is required.

Biological Activity

The compound 2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the quinazoline family, which has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N2OS
  • Molecular Weight : 344.47 g/mol

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cells by down-regulating estrogen receptors, similar to selective estrogen receptor degraders (SERDs) .
    • In vitro assays revealed that at concentrations around 10-50 μM, it significantly reduced cell viability in MCF-7 and other breast cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In models of inflammation induced by carrageenan, it exhibited a reduction in neutrophil infiltration and prostaglandin E2 production .
    • In vivo studies showed that it could alleviate symptoms associated with lung injury by inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity :
    • The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress .

The biological activity of the compound is attributed to several mechanisms:

  • Estrogen Receptor Modulation : By binding to estrogen receptors, the compound can modulate their activity and influence gene expression related to cell growth and proliferation .
  • Inhibition of Cyclooxygenase (COX) : The compound has been reported to selectively inhibit COX-2 over COX-1, which is significant for reducing inflammation without the gastrointestinal side effects typical of non-selective NSAIDs .
  • Antioxidant Mechanisms : It may enhance the expression of endogenous antioxidant enzymes, thereby providing cellular protection against oxidative damage .

Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations (10 μM to 50 μM) of the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 μM, indicating potent anticancer properties.

Study 2: Anti-inflammatory Effects

In an experimental model using carrageenan-induced lung injury in rats, administration of the compound significantly reduced fluid accumulation in the pleural cavity and inhibited neutrophil infiltration by approximately 60%, showcasing its therapeutic potential in managing inflammatory conditions.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityAssay TypeConcentration (μM)Effect
AnticancerMCF-7 Cell Viability10 - 50Dose-dependent inhibition
Anti-inflammatoryLung Injury Model25Reduced fluid accumulation
AntioxidantDPPH Scavenging Assay50Significant scavenging

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